1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
This compound was prepared by reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .Molecular Structure Analysis
The empirical formula of this compound is C12H14FNO3 . The molecular weight is 239.24 .Physical and Chemical Properties Analysis
The empirical formula of this compound is C12H14FNO3 . The molecular weight is 239.24 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Medicinal Chemistry Building Block
1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid and its derivatives have been explored for their potential as building blocks in medicinal chemistry. A notable pathway to such compounds involves the bromofluorination of specific precursors, yielding fluorinated heterocyclic amino acids. These compounds, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, have shown significant potential due to their unique structural properties. They serve as key intermediates in the synthesis of various pharmacologically active molecules, including those with antimicrobial and anticancer activities (Van Hende et al., 2009).
Antibacterial Agents
The synthesis and biological activity of certain azetidine derivatives highlight their role as a new class of heteroatom-activated beta-lactam antibiotics. These compounds demonstrate significant activity predominantly against Gram-negative bacteria, showcasing the therapeutic potential of azetidine-based structures in addressing antimicrobial resistance (Woulfe & Miller, 1985).
Asymmetric Synthesis and Peptide Incorporation
Advancements in asymmetric synthesis techniques have facilitated the preparation of chiral tetrasubstituted azetidines from donor-acceptor azetines. This process utilizes asymmetric copper(I)-catalyzed [3+1]-cycloaddition, yielding azetidine derivatives with high yield and stereocontrol. Such compounds are essential for the development of novel peptidomimetics and pharmaceuticals, demonstrating the versatility of azetidine-based compounds in synthetic organic chemistry (Marichev et al., 2019).
Ion Transport Inhibition in Plants
Research on azetidine-2-carboxylic acid, a structural analog of proline, provides insights into its effects on ion uptake and release in plants. Although not directly related to this compound, this study highlights the broader implications of azetidine compounds in biological systems, including their potential to disrupt normal physiological processes (Pitman et al., 1977).
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-17-11-3-2-8(4-10(11)13)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAROBRUMPDDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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